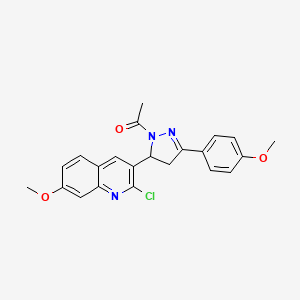

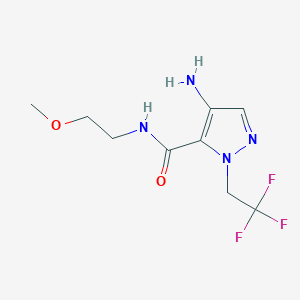

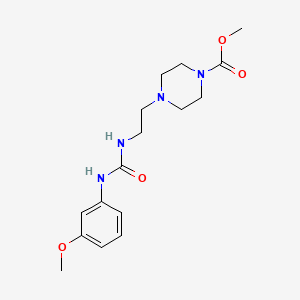

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 . It is a solid substance and is a useful synthetic intermediate .

Synthesis Analysis

The synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde with alkylamines has been explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .

Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde consists of a phenyl group attached to a 1,2,3-triazole ring, which is further connected to a carbaldehyde group .

Chemical Reactions Analysis

1,2,3-Triazole-4-carbaldehydes, such as 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde, are known to undergo various chemical reactions due to the synthetic versatility of the formyl group . They have been used as intermediates in the synthesis of various compounds .

Scientific Research Applications

Molecular Rearrangements

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime demonstrates potential in molecular rearrangement processes. Studies have shown that structural isomers of this compound can interconvert under certain conditions, influenced by the electronic properties of substituents. This characteristic is particularly notable in the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde. The rearrangement and the mechanistic details have been explored, highlighting its utility in chemical synthesis and structural studies (L'abbé et al., 1990).

Antimicrobial Agents Synthesis

This compound is a key precursor in synthesizing various derivatives with potential antimicrobial properties. For instance, novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives have been synthesized using 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes, exhibiting moderate to good antimicrobial activity. This indicates its role in developing new antimicrobial agents (Swamy et al., 2019).

Tuberculosis Inhibitory Activity

Another significant application is in the domain of medicinal chemistry, particularly in anti-tubercular drug development. N-substituted-phenyl-1,2,3-triazole derivatives, synthesized from 1-phenyl-1,2,3-triazole-4-carbaldehydes, have shown promising inhibitory activity against Mycobacterium tuberculosis. These findings suggest the compound's relevance in developing treatments for tuberculosis (Costa et al., 2006).

Synthesis of Heterocyclic Compounds

It's also used in the synthesis of various heterocyclic compounds. For example, it's involved in the synthesis of 4-trialkylsilyl-1H-1,2,3-triazole-5-carbaldehyde oximes, showcasing its utility in creating diverse chemical structures for potential applications in various fields, including pharmaceuticals and materials science (Medvedeva et al., 2014).

Crystal Structure Analysis

The compound's derivatives have been studied for their crystal structures, providing insights into their molecular configurations. Such studies are crucial in understanding the physical and chemical properties of these compounds, which can be essential for their application in various scientific and industrial processes (Gonzaga et al., 2016).

Safety and Hazards

The safety information available indicates that 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde is a combustible solid . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

1,2,3-Triazole-4-carbaldehydes, such as 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde, are useful synthetic intermediates and may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety . They have been used as intermediates in the synthesis of various compounds, including anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents . Therefore, future research may focus on exploring these potential applications further.

Mechanism of Action

Target of Action

Triazole compounds, a class to which this compound belongs, are known for their excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics .

Mode of Action

It’s known that the important photophysical nature of triazole systems is the transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially be a part of the interaction of the compound with its targets.

Biochemical Pathways

Triazole compounds are known to have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

1,2,3-triazole-based scaffolds have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as high stability to metabolic degradation .

Result of Action

1,2,3-triazole and its derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

The synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This suggests that the synthesis environment could potentially influence the properties of the compound.

properties

IUPAC Name |

(NE)-N-[(1-phenyltriazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c14-10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-7,14H/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCGKTIQIFVNGB-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2444345.png)

![3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2444348.png)